
N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide is a chemical compound with the molecular formula C13H9Cl3N2O2. It is known for its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide typically involves the reaction of 4-amino-5-chloro-2-hydroxybenzoic acid with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is then purified using recrystallization or other suitable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,4-dichlorobenzamide
Uniqueness
N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. The presence of both amino and hydroxyl groups also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
92949-77-4 |
|---|---|
Fórmula molecular |
C13H9Cl3N2O2 |
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
N-(4-amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-6-2-1-3-7(15)12(6)13(20)18-10-4-8(16)9(17)5-11(10)19/h1-5,19H,17H2,(H,18,20) |
Clave InChI |
UDZIUUOSGDVVCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=C(C(=C2)Cl)N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



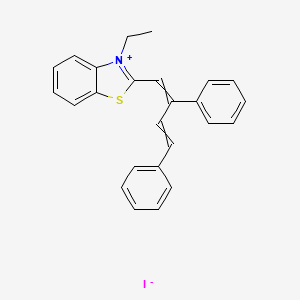

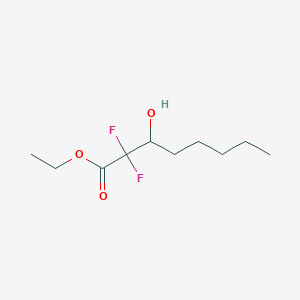

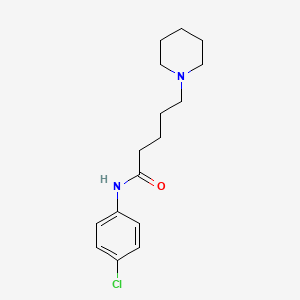
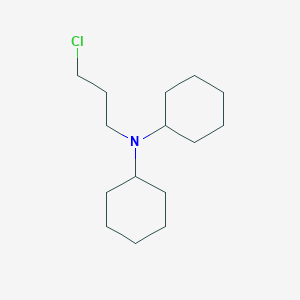

![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
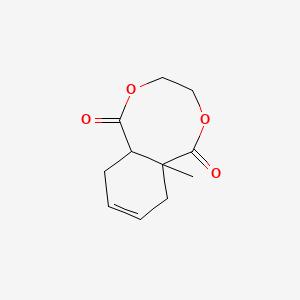
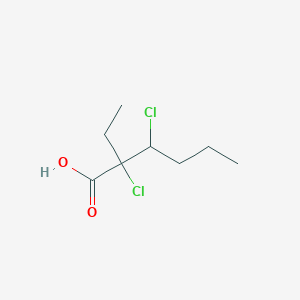
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
